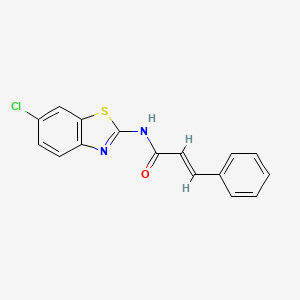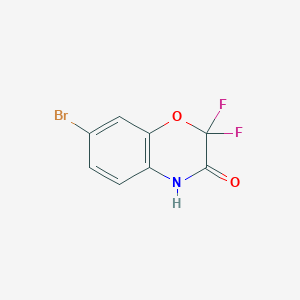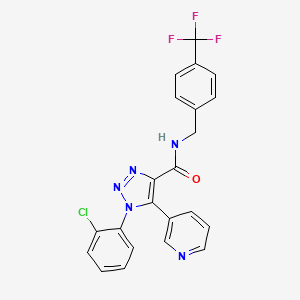
1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-(4-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of compounds similar to the one often involves multi-step reactions, starting from basic aromatic compounds or heterocycles. The synthesis process may include steps like hetero-cyclization, nucleophilic addition, and condensation reactions. For example, Bekircan et al. (2008) describe the synthesis of triazole derivatives through reactions with selected aldehydes, followed by reduction with NaBH4 (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Molecular Structure Analysis
The molecular structure of compounds containing triazole rings can be characterized by various spectroscopic methods, including IR, NMR (both ^1H and ^13C), and sometimes X-ray crystallography. These techniques provide detailed information about the arrangement of atoms within the molecule, the electronic environment, and the presence of specific functional groups. For instance, Anuradha et al. (2014) reported the crystal structure of a closely related compound, providing insights into its geometry and molecular interactions (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis and Antioxidant Properties : New derivatives of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole were prepared, characterized, and evaluated for their antioxidant activities, demonstrating the potential of triazole derivatives in the development of antioxidant agents (Bekircan et al., 2008).
Heteroaromatization with 4-Hydroxycoumarin : Novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives were synthesized, showcasing the versatility of triazole compounds in forming complex heterocyclic structures with potential antimicrobial activity (El-Agrody et al., 2001).
Organocatalytic Cycloaddition : The synthesis of quinoline-triazole carboxylates via organocatalytic enamide–azide cycloaddition reaction demonstrates an innovative approach to creating functionalized triazole compounds, highlighting the chemical adaptability and potential for diverse applications of these molecules (Saraiva et al., 2013).
Potential Biological Applications
Anticancer and Anti-Inflammatory Activities : Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, showing the promise of triazole and pyridine derivatives in medicinal chemistry for developing new therapeutic agents (Rahmouni et al., 2016).
Antipsychotic Agent Development : Heterocyclic carboxamides were synthesized and evaluated as potential antipsychotic agents, indicating the role of triazole derivatives in the search for new compounds with favorable pharmacological profiles (Norman et al., 1996).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-5-pyridin-3-yl-N-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClF3N5O/c23-17-5-1-2-6-18(17)31-20(15-4-3-11-27-13-15)19(29-30-31)21(32)28-12-14-7-9-16(10-8-14)22(24,25)26/h1-11,13H,12H2,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUIFLHGYXHUGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F)C4=CN=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

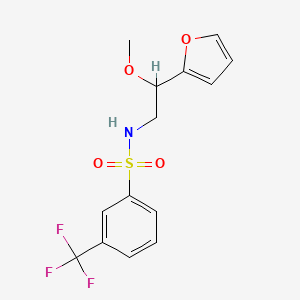
![4-[[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]morpholine](/img/structure/B2492959.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2492962.png)
![benzo[d]thiazol-2-yl(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2492963.png)
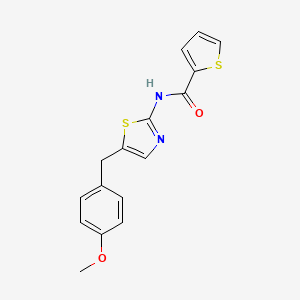
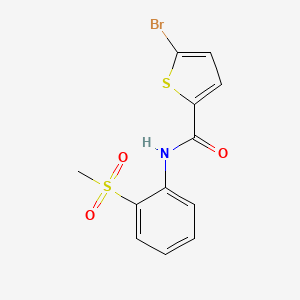
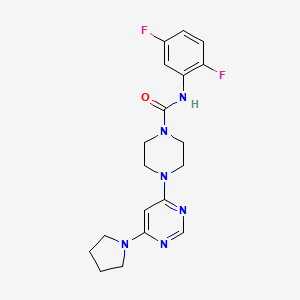
![1-methyl-1H-benzo[d]imidazol-5-yl 2,6-difluorobenzoate](/img/structure/B2492969.png)
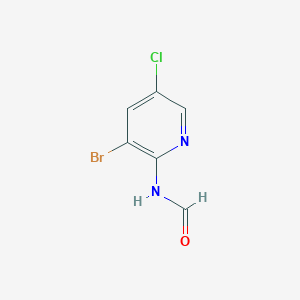
![4-((1-(benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2492972.png)
